molecular formula C19H14N6O2 B11505010 N-[4-[1-(4-cyano-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-yl]-acetamide

N-[4-[1-(4-cyano-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-yl]-acetamide

Cat. No.: B11505010
M. Wt: 358.4 g/mol
InChI Key: ZBENILHHARJIIG-UHFFFAOYSA-N
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Description

N-[4-[1-(4-cyano-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-yl]-acetamide is a complex organic compound that features a benzoimidazole core, a furazan ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[1-(4-cyano-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-yl]-acetamide typically involves multiple steps:

    Formation of the Benzoimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

    Introduction of the Furazan Ring: The furazan ring can be introduced via cyclization reactions involving nitrile oxides and suitable dipolarophiles.

    Attachment of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanating agents like potassium cyanide or trimethylsilyl cyanide.

    Acetylation: The final step involves acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole and furazan rings.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzoimidazole and furazan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzoimidazole and furazan rings.

    Reduction: Major products include amines and other reduced forms of the cyano group.

    Substitution: Substituted derivatives of the benzoimidazole and furazan rings.

Scientific Research Applications

N-[4-[1-(4-cyano-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-yl]-acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or drug candidate.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism by which N-[4-[1-(4-cyano-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-yl]-acetamide exerts its effects involves interactions with various molecular targets. The benzoimidazole core can interact with enzymes and receptors, while the cyano group can participate in hydrogen bonding and other interactions. The furazan ring adds to the compound’s stability and electronic properties, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl-4-cyano BUTINACA: This compound is structurally similar but features an indazole core instead of a benzoimidazole.

    1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride: Another similar compound with a different core structure.

Uniqueness

N-[4-[1-(4-cyano-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-yl]-acetamide is unique due to the combination of its benzoimidazole core, furazan ring, and cyano group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14N6O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[4-[1-[(4-cyanophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H14N6O2/c1-12(26)21-18-17(23-27-24-18)19-22-15-4-2-3-5-16(15)25(19)11-14-8-6-13(10-20)7-9-14/h2-9H,11H2,1H3,(H,21,24,26)

InChI Key

ZBENILHHARJIIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C#N

Origin of Product

United States

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